Defined (S)-Stereochemistry Enables Efficient, High-Purity Synthesis vs. Isomeric Mixtures
The compound is supplied as a single (S)-enantiomer at the phosphorus and alanine chiral centers [1]. This is in contrast to alternative synthetic routes that yield a mixture of diastereomers, which require additional, costly chiral chromatographic separation steps to achieve the necessary optical purity for the next synthetic step [2]. The patent literature explicitly states that the alternative route yields compound 1a as a mixture that requires chiral separation, making industrial production impractical [2]. The availability of the target compound as a pre-resolved, stereochemically defined intermediate eliminates this purification bottleneck.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer [1] |
| Comparator Or Baseline | Diastereomeric mixture (from alternative synthesis route) [2] |
| Quantified Difference | Elimination of a required chiral separation step [2] |
| Conditions | Chemical synthesis of phosphoramidate intermediates |
Why This Matters
Procuring a stereodefined intermediate eliminates the need for costly and time-consuming chiral purification, improving process economics and ensuring downstream API purity.
- [1] Pharmaffiliates. (n.d.). Isopropyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate. Retrieved from https://www.pharmaffiliates.com/en/1256490-31-9-isopropyl-s-4-nitrophenoxy-phenoxy-phosphoryl-l-alaninate-pa181081041.html View Source
- [2] BEIJING THTD PHARMA TECH JOINT CO LTD. (2014). Preparation method of (s)-2-[(s)-(4-nitro-phenoxy)-phenoxy-phosphoryl amino] isopropyl propionate. Chinese Patent CN104230985A. Retrieved from https://eureka.patsnap.com/patent-CN104230985A View Source
